molecular formula C15H13BrN2 B2814025 2-(3-Bromophenyl)-1-ethylbenzimidazole CAS No. 477543-18-3

2-(3-Bromophenyl)-1-ethylbenzimidazole

Cat. No. B2814025
CAS RN: 477543-18-3
M. Wt: 301.187
InChI Key: LZUXQFBMLJPSDL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-ethylbenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has a bromophenyl group attached to its structure. The unique chemical properties of this compound make it an attractive target for scientific research.

Scientific Research Applications

Photophysical Properties

Studies on compounds similar to 2-(3-Bromophenyl)-1-ethylbenzimidazole, such as 2-(2′-hydroxy-4-bromo-phenyl)iminomethylbenzimidazole, have shown intriguing ground and excited-state properties, including solvent-dependent absorption spectra and dual emissions in the near UV and visible regions. These findings suggest potential applications in optical materials and sensors, where the modification of photophysical properties can be utilized for specific detection and imaging purposes (Al-Ansari, 1997).

Biological Properties

The synthesis and study of benzimidazole derivatives, including those with a bromophenyl group, have highlighted their potential in addressing various biological targets. For instance, compounds with a bromophenyl moiety have been investigated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target associated with diabetes mellitus. This suggests that such compounds could serve as a basis for developing new therapeutic agents for treating type 2 diabetes mellitus and other diseases mediated by high PTP1B activity (Spasov et al., 2020).

Catalytic Applications

Research into palladium complexes featuring benzimidazole ligands, such as those derived from 2,6-bis(N-alkyl-N‘-methylenebenzimidazolium)-1-bromophenylene dibromide, has demonstrated their effectiveness as precatalysts in C-C coupling reactions. These studies not only broaden the scope of benzimidazole derivatives in organometallic catalysis but also underscore their potential utility in synthesizing complex organic molecules through Heck and Suzuki coupling reactions (Hahn et al., 2007).

Antioxidant and Antiradical Activity

Investigations into 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles have uncovered their significant in vitro antioxidant activity. These studies emphasize the potential of benzimidazole derivatives in developing new antioxidant agents, which could be beneficial in managing oxidative stress-related diseases (Spasov et al., 2022).

Fuel Cell Technology

Polybenzimidazoles doped with phosphoric acid, incorporating benzimidazole units, have been explored as polymer electrolytes for fuel cells. This research points to their potential application in developing more efficient and durable fuel cells for clean energy technologies (Wainright et al., 1995).

properties

IUPAC Name

2-(3-bromophenyl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-2-18-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUXQFBMLJPSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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